molecular formula C17H16N4O4S B2757001 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1207039-94-8

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2757001
CAS No.: 1207039-94-8
M. Wt: 372.4
InChI Key: VGTYUVCQPNQQNE-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide (CAS 1207039-94-8) is a synthetically designed organic compound with a molecular formula of C17H16N4O4S and a molecular weight of 372.4 g/mol . This complex molecule is built around a multi-heterocyclic core structure, incorporating both an isoxazole and a thiazolopyrimidine scaffold, which are of significant interest in medicinal chemistry. The isoxazole ring system is a privileged structure in drug discovery, known to be associated with a wide spectrum of biological activities. Scientific literature indicates that isoxazole derivatives have demonstrated potential for anticancer, anti-inflammatory, antimicrobial, and antiviral activities, making them a valuable template for developing new therapeutic agents . Similarly, the fused thiazolo[3,2-a]pyrimidine moiety is a pharmaceutically relevant heterocycle that has been explored for its diverse biological properties. The specific research applications of this compound are likely derived from the synergistic interaction of these two distinct heterocyclic systems, potentially targeting specific enzymes or cellular pathways . Researchers can utilize this compound as a key intermediate or a lead compound in various discovery programs. Its structural features make it suitable for screening against biological targets, conducting structure-activity relationship (SAR) studies, and further chemical modification to optimize potency and selectivity. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-10-5-16(23)21-12(9-26-17(21)19-10)7-15(22)18-8-11-6-14(25-20-11)13-3-2-4-24-13/h2-6,12H,7-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTYUVCQPNQQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound with potential biological activities attributed to its unique structural features. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound combines an isoxazole moiety with a thiazolo-pyrimidine framework. The presence of the furan ring enhances its chemical diversity, which is often associated with various biological activities such as anticancer and antimicrobial properties.

Biological Activity Overview

Research indicates that derivatives of isoxazole and thiazole frequently exhibit promising results against various cancer cell lines and pathogens. The unique structure of this compound suggests several potential applications in medicinal chemistry.

Potential Applications

  • Anticancer Activity : The thiazolo-pyrimidine framework has been linked to anticancer properties, with studies indicating effectiveness against several cancer cell lines.
  • Antimicrobial Properties : Compounds with similar structural features have shown activity against bacterial and fungal pathogens.
  • COX-II Inhibition : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are involved in inflammation and pain pathways.

Synthesis Methods

The synthesis of this compound can be approached through several methods:

  • Formation of Isoxazole Ring : Typically synthesized via 1,3-dipolar cycloaddition reactions.
  • Furan Ring Attachment : Achieved through coupling reactions such as Suzuki or Heck coupling.
  • Thiazolo-Pyrimidine Formation : Often involves condensation reactions between appropriate precursors.

Biological Assays

Various biological assays have been employed to evaluate the activity of this compound:

Activity Type Assay Method Results
AnticancerMTT AssayIC50 values indicate significant inhibition of cancer cell proliferation.
AntimicrobialDisk DiffusionEffective against multiple bacterial strains with zones of inhibition measured in mm.
COX-II InhibitionEnzymatic AssayIC50 values demonstrate selective inhibition compared to standard drugs.

Case Studies

  • Anticancer Efficacy :
    A study evaluating the compound's efficacy against breast cancer cell lines showed a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Activity :
    In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in treating infections.

The mechanisms underlying the biological activities of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-y)acetamide are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Particularly in the case of COX-II inhibition, leading to reduced inflammatory responses.
  • Interference with Cell Cycle Progression : Observed in anticancer assays where treated cells exhibited G0/G1 phase arrest.
  • Disruption of Membrane Integrity : In antimicrobial studies, the compound may compromise bacterial membrane integrity leading to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Substituents

The compound shares core features with several heterocyclic acetamide derivatives:

  • Isoxazole/Acetamide Derivatives : lists analogs such as (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide, which similarly combine isoxazole and acetamide groups. The 3-methylisoxazole substituent in these analogs correlates with biological activity values (e.g., 5.797 and 5.58 in unspecified assays) .
  • Furan-Containing Triazoles: describes 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide, where the furan moiety contributes to anti-exudative activity in rat models .
Table 1: Structural and Bioactivity Comparison
Compound Class Core Structure Key Substituents Reported Activity/Value Reference
Target Compound Thiazolo[3,2-a]pyrimidinone 5-(furan-2-yl)isoxazole N/A (hypothetical) N/A
Isoxazole-Indole Acetamides Indolinone + Isoxazole 3-methylisoxazole, pyridin-4-yl 5.797 (assay value)
Furan-Triazole Acetamides Triazole-thione 5-(furan-2-yl), sulfanyl group Anti-exudative (rats)

Impact of Substituents on Physicochemical Properties

  • Furan vs. Pyridine : The furan-2-yl group in the target compound may improve metabolic stability compared to pyridine-containing analogs (), as furans are less prone to oxidative metabolism .

NMR and Structural Analysis

highlights that substituent positions significantly influence chemical shifts. For example, in analogs like compounds 1 and 7 (), regions A (positions 39–44) and B (positions 29–36) exhibit distinct shifts due to altered chemical environments . If the target compound’s substituents occupy similar regions, this could imply comparable electronic effects or steric interactions.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide?

  • Methodology :

  • Step 1 : Construct the isoxazole-furan core via cyclization of furan-2-carbaldehyde with hydroxylamine hydrochloride, followed by alkylation using α-chloroacetamide derivatives under basic conditions (KOH/EtOH) .
  • Step 2 : Synthesize the thiazolo[3,2-a]pyrimidinone moiety by reacting 2-aminothiazole with β-ketoesters (e.g., ethyl acetoacetate) in refluxing acetic acid. Introduce the 7-methyl group via methylation using iodomethane .
  • Step 3 : Couple the two fragments via nucleophilic substitution or amide bond formation. Optimize reaction conditions (DMF, K₂CO₃, 60°C) to achieve yields >70% .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the furan-isoxazole and thiazolo-pyrimidinone moieties. Look for characteristic shifts: furan protons (δ 6.2–7.4 ppm), isoxazole methylene (δ 4.5–5.0 ppm), and thiazolo-pyrimidinone carbonyl (δ 165–170 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight (e.g., [M+H]+ at m/z 412.1) .
  • FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .

Q. How can researchers conduct initial biological screening for this compound?

  • Protocol :

  • In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) .
  • Anti-inflammatory activity : Measure inhibition of COX-1/COX-2 enzymes using ELISA kits. Compare IC₅₀ values with NSAIDs like indomethacin .
  • Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound?

  • Critical Modifications :

  • Furan substitution : Replace furan-2-yl with benzofuran () to enhance π-π stacking with enzyme active sites. Note that electron-withdrawing groups (e.g., Cl) on the phenyl ring reduce solubility but improve potency .
  • Thiazolo-pyrimidinone core : Introduce methyl groups at position 7 (as in the target compound) to stabilize the lactam ring and improve metabolic stability .
  • Acetamide linker : Replace with sulfonamide or urea to modulate hydrogen-bonding interactions with targets (e.g., kinases) .
    • Data-Driven Design : Use molecular docking (AutoDock Vina) to predict binding to COX-2 or EGFR kinases. Prioritize derivatives with calculated ΔG < -8 kcal/mol .

Q. How can researchers resolve contradictions in reported biological activity data for similar compounds?

  • Case Study : If one study reports potent anticancer activity (IC₅₀ = 2 µM) while another shows no effect:

  • Replicate conditions : Ensure identical cell lines, passage numbers, and assay protocols (e.g., incubation time, serum concentration) .
  • Solubility checks : Verify compound solubility in DMSO/PBS; use dynamic light scattering (DLS) to detect aggregation .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selective vs. promiscuous inhibitors .

Q. What strategies are recommended for elucidating the reaction mechanism of key synthetic steps?

  • Approach :

  • Intermediate trapping : Use LC-MS to isolate and characterize transient species (e.g., enolates in thiazolo-pyrimidinone formation) .
  • Kinetic studies : Vary temperature (25–80°C) and monitor reaction progress via HPLC to determine rate laws and activation energy .
  • Computational modeling : Perform DFT calculations (Gaussian 16) to map energy profiles for cyclization steps (e.g., isoxazole formation) .

Q. How can target identification studies be designed for this compound?

  • Workflow :

  • Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Identify targets via LC-MS/MS .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens in cancer cells to identify genes whose loss confers resistance .
  • Transcriptomics : Analyze RNA-seq data from treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, NF-κB) .

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